molecular formula C13H11NS2 B12488786 2-Methyl-5-(methylsulfanyl)naphtho[1,2-d][1,3]thiazole

2-Methyl-5-(methylsulfanyl)naphtho[1,2-d][1,3]thiazole

Cat. No.: B12488786
M. Wt: 245.4 g/mol
InChI Key: KYPZRZURYUVSMP-UHFFFAOYSA-N
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Description

2-Methyl-5-(methylsulfanyl)naphtho[1,2-d][1,3]thiazole is a heterocyclic compound that features a naphthalene ring fused with a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(methylsulfanyl)naphtho[1,2-d][1,3]thiazole typically involves the reaction of 1-amino-2-naphthalenethiol with acetic anhydride . The reaction conditions often require a controlled environment to ensure the proper formation of the thiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(methylsulfanyl)naphtho[1,2-d][1,3]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the naphthalene or thiazole rings .

Scientific Research Applications

2-Methyl-5-(methylsulfanyl)naphtho[1,2-d][1,3]thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(methylsulfanyl)naphtho[1,2-d][1,3]thiazole involves its interaction with various molecular targets. The compound can bind to DNA and proteins, potentially disrupting their normal functions. This interaction can lead to the inhibition of cellular processes, making it a candidate for antimicrobial and anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-(methylsulfanyl)naphtho[1,2-d][1,3]thiazole is unique due to its fused naphthalene-thiazole structure, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of new materials and potential therapeutic agents .

Properties

Molecular Formula

C13H11NS2

Molecular Weight

245.4 g/mol

IUPAC Name

2-methyl-5-methylsulfanylbenzo[e][1,3]benzothiazole

InChI

InChI=1S/C13H11NS2/c1-8-14-13-10-6-4-3-5-9(10)11(15-2)7-12(13)16-8/h3-7H,1-2H3

InChI Key

KYPZRZURYUVSMP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C3=CC=CC=C32)SC

Origin of Product

United States

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